molecular formula C22H23NO2S B2900045 N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1351608-93-9

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2900045
CAS No.: 1351608-93-9
M. Wt: 365.49
InChI Key: SJEQODKOJDIGSS-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound featuring a naphthalene moiety, a thiophene ring, and a cyclopentanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Naphthalene Derivative: Starting with naphthalene, a Friedel-Crafts acylation can introduce an acyl group, followed by reduction to form the corresponding alcohol.

    Synthesis of the Thiophene Derivative: Thiophene can be functionalized through halogenation followed by a Grignard reaction to introduce the desired substituents.

    Cyclopentanecarboxamide Formation: Cyclopentanone can be converted to cyclopentanecarboxylic acid, which is then converted to the corresponding amide.

    Coupling Reaction: The final step involves coupling the naphthalene derivative with the thiophene derivative and the cyclopentanecarboxamide under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the naphthalene moiety can undergo oxidation to form a ketone.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed.

    Substitution: Halogenating agents like NBS (N-bromosuccinimide) or electrophiles like acyl chlorides.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Introduction of various substituents on the thiophene ring.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can serve as a building block for more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the synthesis of novel compounds.

Biology

This compound may exhibit biological activity, such as binding to specific proteins or enzymes, making it a candidate for drug discovery and development. Its structural features suggest potential interactions with biological targets.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities. Its ability to interact with biological systems makes it a promising lead compound.

Industry

In materials science, this compound could be used in the development of new materials with specific electronic or optical properties. Its conjugated systems and functional groups make it suitable for applications in organic electronics or photonics.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The naphthalene and thiophene rings could facilitate binding through π-π interactions, while the hydroxyl and amide groups could form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
  • N-(2-hydroxy-2-phenylethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
  • N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-(furan-2-yl)cyclopentanecarboxamide

Uniqueness

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is unique due to the combination of its structural features. The presence of both naphthalene and thiophene rings provides a distinct electronic environment, potentially leading to unique reactivity and interactions. The cyclopentanecarboxamide moiety adds further complexity, making this compound a versatile scaffold for various applications.

Properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2S/c24-19(18-10-5-8-16-7-1-2-9-17(16)18)15-23-21(25)22(12-3-4-13-22)20-11-6-14-26-20/h1-2,5-11,14,19,24H,3-4,12-13,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEQODKOJDIGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC(C3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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